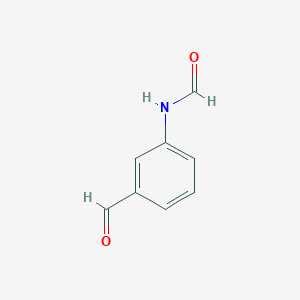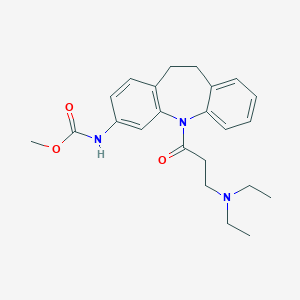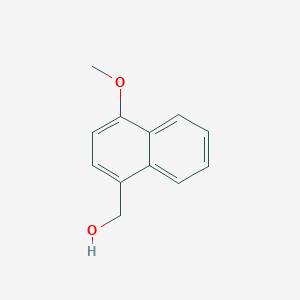
Coumarin, 3-amino-4-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-amino-4-(1-pyrrolidinyl)- is an organic compound that is widely used in scientific research applications. It is a heterocyclic compound that contains a pyrrolidine ring and a coumarin moiety. Coumarin, 3-amino-4-(1-pyrrolidinyl)- is a versatile compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of coumarin, 3-amino-4-(1-pyrrolidinyl)- is not fully understood. However, it is believed that this compound acts as a metal ion chelator and a hydrogen sulfide sensor. It is also believed that coumarin, 3-amino-4-(1-pyrrolidinyl)- interacts with various enzymes and proteins in the body, leading to its biological effects.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 3-amino-4-(1-pyrrolidinyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, coumarin, 3-amino-4-(1-pyrrolidinyl)- has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of coumarin, 3-amino-4-(1-pyrrolidinyl)- is its versatility. It can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its toxicity. It can be toxic to cells and can cause cell death at high concentrations.
Direcciones Futuras
There are many future directions for the use of coumarin, 3-amino-4-(1-pyrrolidinyl)- in scientific research. One of the future directions is the development of new fluorescent probes based on this compound for the detection of other metal ions and biomolecules. Another future direction is the development of new bioactive compounds based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Additionally, the use of coumarin, 3-amino-4-(1-pyrrolidinyl)- in nanotechnology and material science is an area that is currently being explored.
Métodos De Síntesis
Coumarin, 3-amino-4-(1-pyrrolidinyl)- can be synthesized through various methods, including the Hantzsch reaction, the Pechmann condensation, and the Knoevenagel condensation. The Hantzsch reaction is the most commonly used method for the synthesis of coumarin derivatives. This method involves the condensation of a ketone, an aldehyde, and a nitrogen-containing compound in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Coumarin, 3-amino-4-(1-pyrrolidinyl)- has been extensively used in scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as zinc, copper, and iron. It has also been used as a fluorescent probe for the detection of hydrogen sulfide. In addition, coumarin, 3-amino-4-(1-pyrrolidinyl)- has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antibacterial agents, and antiviral agents.
Propiedades
Número CAS |
59288-15-2 |
|---|---|
Nombre del producto |
Coumarin, 3-amino-4-(1-pyrrolidinyl)- |
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
3-amino-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O2/c14-11-12(15-7-3-4-8-15)9-5-1-2-6-10(9)17-13(11)16/h1-2,5-6H,3-4,7-8,14H2 |
Clave InChI |
KUMMFXRVHNGDJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
SMILES canónico |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Otros números CAS |
59288-15-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)










